Home > Products > Screening Compounds P83426 > Ningetinib Tosylate
Ningetinib Tosylate - 1394820-77-9

Ningetinib Tosylate

Catalog Number: EVT-255415
CAS Number: 1394820-77-9
Molecular Formula: C38H37FN4O8S
Molecular Weight: 728.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ningetinib Tosylate is an orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) [, ]. These RTKs include c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2/KDR), AXL (UFO), Mer, and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2) [, , ]. It exhibits antineoplastic activity in scientific research by inhibiting the signaling pathways of these kinases, thereby potentially hindering the growth, angiogenesis, and metastasis of tumor cells that overexpress these kinases []. These kinases are often overexpressed in various tumor cell types and play crucial roles in tumor cell proliferation, survival, invasion, and metastasis [].

Gefitinib

Compound Description: Gefitinib is a tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC). [] It works by blocking the epidermal growth factor receptor (EGFR), which is involved in tumor cell growth and proliferation.

Relevance: Gefitinib was investigated in combination with Ningetinib Tosylate for the treatment of NSCLC, particularly in patients with EGFR-TKI resistance. [, ] The rationale for this combination stems from the fact that both drugs target different tyrosine kinases relevant in NSCLC progression, potentially enhancing antitumor activity.

Compound Description: c-MET, also known as HGFR, is a receptor tyrosine kinase. [, ] It plays a role in various cellular processes, including cell growth, survival, and angiogenesis. Aberrant c-MET signaling is implicated in the development and progression of several cancers.

Relevance: Ningetinib Tosylate acts as an inhibitor of c-MET, directly targeting and inhibiting its kinase activity. [, ] This inhibition disrupts downstream signaling pathways, ultimately aiming to suppress tumor cell growth and survival.

Compound Description: VEGFR2, also known as KDR, is a receptor tyrosine kinase primarily found on endothelial cells lining blood vessels. [, ] It is a key mediator of angiogenesis, the process of new blood vessel formation, essential for tumor growth and metastasis.

Relevance: Ningetinib Tosylate is an inhibitor of VEGFR2. [, ] By blocking VEGFR2, the drug aims to inhibit angiogenesis, thereby restricting the tumor's access to nutrients and oxygen, ultimately limiting its growth and spread.

Axl (UFO)

Compound Description: Axl, also known as UFO, is a receptor tyrosine kinase belonging to the TAM family of receptors. [, ] It is implicated in various cellular processes, including cell survival, proliferation, migration, and angiogenesis. Overexpression of Axl has been linked to poor prognosis in several cancers.

Relevance: Ningetinib Tosylate is a known inhibitor of the Axl receptor tyrosine kinase. [, ] Inhibition of Axl by the drug aims to disrupt its downstream signaling pathways, potentially leading to reduced tumor cell survival, proliferation, and metastasis.

Mer

Compound Description: Mer, a member of the TAM family of receptor tyrosine kinases, is involved in various cellular functions, including cell survival, proliferation, and migration. [, ] It is frequently overexpressed in several cancer types and has been associated with resistance to therapy and poor prognosis.

Relevance: Ningetinib Tosylate exhibits inhibitory activity against Mer. [, ] By targeting Mer, the drug aims to suppress tumor cell growth, survival, and potentially overcome resistance mechanisms in certain cancers.

Compound Description: Flt3, also known as CD135, STK1, or FLK2, is a receptor tyrosine kinase primarily expressed on hematopoietic progenitor cells. [, ] It plays a critical role in the development and differentiation of these cells. Mutations in Flt3 are implicated in the pathogenesis of acute myeloid leukemia (AML).

Relevance: Ningetinib Tosylate is an inhibitor of Flt3. [, ] This inhibition is relevant in the context of hematological malignancies like AML, where aberrant Flt3 signaling contributes to disease progression.

Source

Ningetinib Tosylate is derived from the research and development efforts of Jiangsu Alphamab Biotechnology Co., Ltd. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in various cancer therapies, including combinations with other agents like gefitinib and KN046 .

Classification

Ningetinib Tosylate is classified under antineoplastic agents and falls within the broader category of targeted therapies. Its mechanism involves selective inhibition of tyrosine kinases, which are critical in the signaling pathways that regulate cell division and survival.

Synthesis Analysis

Methods

The synthesis of Ningetinib Tosylate involves several chemical reactions that integrate various functional groups to achieve the desired pharmacological properties. Although specific synthetic pathways are proprietary, general methods include:

  • Multi-step organic synthesis: This typically involves coupling reactions, protection-deprotection strategies, and functional group transformations.
  • Purification techniques: High-performance liquid chromatography is often employed to purify the final product, ensuring high purity necessary for clinical applications.

Technical Details

The synthesis process must be optimized for yield and purity, with careful monitoring of reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for characterizing intermediates and the final product.

Molecular Structure Analysis

Structure

Ningetinib Tosylate's molecular structure features a complex arrangement of rings and functional groups that confer its biological activity. The precise structural formula includes multiple chiral centers, contributing to its specificity in targeting tyrosine kinases.

Data

While detailed structural data may not be publicly available due to proprietary restrictions, computational modeling techniques can provide insights into its three-dimensional conformation and interaction with target proteins.

Chemical Reactions Analysis

Reactions

Ningetinib Tosylate may undergo various chemical reactions relevant to its pharmacokinetics:

  • Metabolic transformations: In vivo studies indicate that Ningetinib is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP3A4, leading to the formation of active metabolites .
  • Drug interactions: Its interaction with other drugs (e.g., gefitinib) can alter its metabolic pathway, necessitating careful evaluation during combination therapies .

Technical Details

The characterization of these reactions typically involves kinetic studies and analysis of metabolic pathways using liquid chromatography coupled with mass spectrometry. Understanding these interactions is crucial for optimizing dosing regimens in clinical settings.

Mechanism of Action

Process

Ningetinib Tosylate exerts its therapeutic effects primarily through the inhibition of specific tyrosine kinases involved in tumor cell signaling. By blocking these pathways, it disrupts cellular processes that lead to proliferation and survival of cancer cells.

Data

Clinical studies have demonstrated that Ningetinib Tosylate can significantly reduce tumor growth in models of non-small cell lung cancer. The compound's efficacy is often evaluated through metrics such as tumor size reduction and progression-free survival rates in treated patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 557.3 g/mol.
  • Solubility: Solubility profiles indicate moderate solubility in common organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • pH Sensitivity: Its solubility may vary with pH, which can impact bioavailability.

Relevant data from pharmacokinetic studies suggest optimal administration routes and formulations to enhance absorption and therapeutic effectiveness.

Applications

Scientific Uses

Ningetinib Tosylate is primarily investigated for its applications in oncology. Key areas include:

  • Treatment of Non-Small Cell Lung Cancer: Clinical trials are assessing its efficacy as a monotherapy or in combination with other agents like gefitinib.
  • Combination Therapies: Ongoing research explores its use alongside immune checkpoint inhibitors (e.g., KN046) for enhanced anti-tumor effects .
  • Potential in Other Cancers: Preliminary studies suggest potential applications in various malignancies beyond lung cancer, warranting further investigation.

Properties

CAS Number

1394820-77-9

Product Name

Ningetinib Tosylate

IUPAC Name

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C38H37FN4O8S

Molecular Weight

728.8 g/mol

InChI

InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10)

InChI Key

NAUYISNCVNUUDK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.